molecular formula C16H16ClNO4S B3569218 methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 5211-41-6

methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No. B3569218
CAS RN: 5211-41-6
M. Wt: 353.8 g/mol
InChI Key: ADULKRUFPXRIBF-UHFFFAOYSA-N
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Description

Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as Methyl 3-chloro-4-methylphenylsulfonyl glycinate, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate involves the inhibition of various enzymes and biochemical pathways. In cancer cells, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a role in cell proliferation and survival. It has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In weeds, it has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In weeds, it has been shown to inhibit the growth and development of plants by interfering with the biosynthesis of essential amino acids.

Advantages and Limitations for Lab Experiments

Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has shown promising results in various applications, making it a potentially useful compound for future research. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an antitumor agent. Another direction is to explore its potential applications in agrochemicals, particularly as a herbicide. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, research is needed to address the limitations of the compound, particularly its toxicity at high concentrations, and to develop methods for mitigating these limitations.

Scientific Research Applications

Methyl N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycinate has been studied extensively for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent and as a scaffold for the development of new drugs. In agrochemicals, it has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been studied as a potential building block for the synthesis of new materials.

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-8-9-13(10-15(12)17)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADULKRUFPXRIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360351
Record name Methyl N-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5211-41-6
Record name Methyl N-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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